molecular formula C13H25N B13288748 N-(2-methylcyclopentyl)cycloheptanamine

N-(2-methylcyclopentyl)cycloheptanamine

Cat. No.: B13288748
M. Wt: 195.34 g/mol
InChI Key: SKZZVNLLEXZQGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclopentyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclopentyl)cycloheptanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(2-methylcyclopentyl)cycloheptanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-methylcyclopentyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentyl)cycloheptanamine
  • Cycloheptanamine derivatives

Uniqueness

N-(2-methylcyclopentyl)cycloheptanamine is unique due to its specific structural configuration, which includes a cycloheptane ring and a cyclopentane ring with a methyl substitution. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(2-methylcyclopentyl)cycloheptanamine

InChI

InChI=1S/C13H25N/c1-11-7-6-10-13(11)14-12-8-4-2-3-5-9-12/h11-14H,2-10H2,1H3

InChI Key

SKZZVNLLEXZQGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CCCCCC2

Origin of Product

United States

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